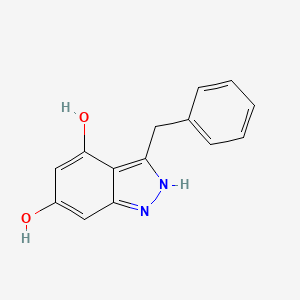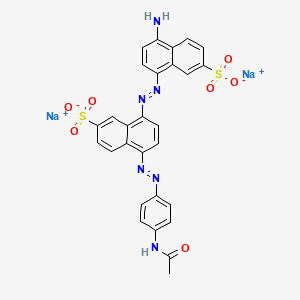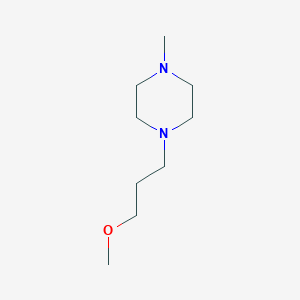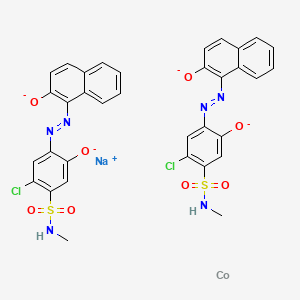
Iodomethyltrimethylarsonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodomethyltrimethylarsonium iodide is an organoarsenic compound characterized by the presence of arsenic, iodine, and methyl groups
Vorbereitungsmethoden
The synthesis of iodomethyltrimethylarsonium iodide typically involves the reaction of trimethylarsine with iodomethane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the toxic and reactive nature of the reagents involved.
Analyse Chemischer Reaktionen
Iodomethyltrimethylarsonium iodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various arsenic-containing species.
Reduction: Reduction reactions can convert the compound into different arsenic derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Iodomethyltrimethylarsonium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects on living organisms.
Medicine: Research is ongoing to explore its potential use in therapeutic applications, particularly in targeting specific molecular pathways.
Industry: The compound is used in the development of materials with unique properties, such as semiconductors and catalysts.
Wirkmechanismus
The mechanism of action of iodomethyltrimethylarsonium iodide involves its interaction with molecular targets, such as enzymes and proteins. The compound can bind to these targets, altering their function and leading to various biological effects. The specific pathways involved depend on the nature of the target molecules and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Iodomethyltrimethylarsonium iodide can be compared with other organoarsenic compounds, such as trimethylarsine oxide and dimethylarsinic acid. While these compounds share some similarities in their chemical structure, this compound is unique due to the presence of the iodide ion, which influences its reactivity and potential applications. Other similar compounds include arsenobetaine and arsenocholine, which differ in their biological activity and toxicity profiles.
Eigenschaften
| 64049-02-1 | |
Molekularformel |
C4H11AsI2 |
Molekulargewicht |
387.86 g/mol |
IUPAC-Name |
iodomethyl(trimethyl)arsanium;iodide |
InChI |
InChI=1S/C4H11AsI.HI/c1-5(2,3)4-6;/h4H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
DKVCRVLGTRFRQT-UHFFFAOYSA-M |
Kanonische SMILES |
C[As+](C)(C)CI.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






